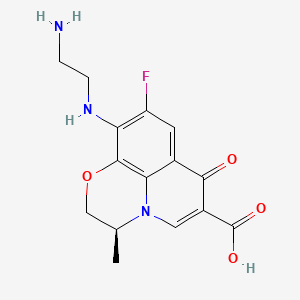

Levofloxacin impurity 18

Description

Properties

IUPAC Name |

(2S)-6-(2-aminoethylamino)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O4/c1-7-6-23-14-11(18-3-2-17)10(16)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7,18H,2-3,6,17H2,1H3,(H,21,22)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQVWTUNZIJAQI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCN)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCN)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Levofloxacin, the parent compound of Levofloxacin impurity 18, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are type II topoisomerases and have unique functions within the bacterial cell.

Mode of Action

Levofloxacin exerts its antimicrobial activity by inhibiting these enzymes. This inhibition prevents the relaxation of supercoiled DNA and promotes the breakage of DNA strands. This disruption in the normal functioning of the bacterial cell’s DNA replication process leads to cell death.

Biochemical Pathways

Levofloxacin affects the biochemical pathways related to DNA replication and cell division in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the normal functioning of these pathways, leading to the inability of the bacteria to replicate and ultimately causing bacterial cell death.

Pharmacokinetics

Levofloxacin pharmacokinetics are described by a linear 2-compartment open model with first-order elimination. Plasma concentrations in healthy volunteers reach a mean peak drug plasma concentration within 1 to 2 hours after oral administration. The bioavailability of oral levofloxacin approaches 100% and is little affected by the administration with food. Levofloxacin is approximately 24 to 38% bound to serum plasma proteins (primarily albumin); serum protein binding is independent of serum drug concentrations. The plasma elimination half-life ranges from 6 to 8 hours in individuals with normal renal function. Approximately 80% of levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion.

Result of Action

The result of Levofloxacin’s action is the death of the bacterial cell. By inhibiting key enzymes involved in DNA replication, Levofloxacin prevents the bacteria from replicating. This leads to the cessation of bacterial growth and ultimately results in the death of the bacterial cell.

Biochemical Analysis

Biochemical Properties

Levofloxacin impurity 18 plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. The interaction of this compound with these enzymes inhibits their activity, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death. Additionally, this compound may interact with other cellular proteins, affecting their function and stability.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits DNA replication and transcription by targeting DNA gyrase and topoisomerase IV, leading to cell death. In mammalian cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress and apoptosis in certain cell types, which can impact cell viability and function. The compound’s influence on cell signaling pathways may also alter the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with DNA gyrase and topoisomerase IV. By binding to these enzymes, this compound inhibits their activity, preventing the relaxation of supercoiled DNA and thereby blocking DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks and ultimately results in bacterial cell death. Additionally, this compound may interact with other biomolecules, such as cellular proteins and enzymes, leading to changes in their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or other environmental factors. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce oxidative stress, DNA damage, and apoptosis in cells. These effects can vary depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, this compound can cause significant toxic effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to induce noticeable cellular and physiological changes. Toxicity studies in animal models have highlighted the importance of monitoring and controlling the levels of this compound in pharmaceutical formulations to ensure safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of this compound, leading to the formation of metabolites. These metabolites may have different pharmacological and toxicological properties compared to the parent compound. The metabolic pathways of this compound can also affect metabolic flux and metabolite levels in the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can enter cells via passive diffusion or active transport mediated by specific transporters. Once inside the cells, this compound can bind to cellular proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. Understanding the transport and distribution of this compound is essential for assessing its pharmacokinetics and potential toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its effects. For example, the localization of this compound to the nucleus allows it to interact with DNA gyrase and topoisomerase IV, inhibiting DNA replication and transcription. Similarly, its presence in the mitochondria can induce oxidative stress and apoptosis.

Biological Activity

Levofloxacin, a fluoroquinolone antibiotic, is widely recognized for its broad-spectrum antibacterial activity. However, the presence of impurities, such as Levofloxacin Impurity 18, can significantly influence the drug's efficacy and safety profile. This article delves into the biological activity of this compound, exploring its mechanisms, effects on bacterial strains, and implications for pharmaceutical quality.

Overview of this compound

This compound is a byproduct formed during the synthesis of levofloxacin. Understanding its biological activity is crucial for ensuring the safety and efficacy of levofloxacin formulations. Impurities can alter pharmacokinetics, affect drug stability, and potentially introduce adverse effects.

Antibacterial Efficacy

Research comparing the antibacterial activities of levofloxacin and its impurities indicates that impurities can have varying effects on bacterial susceptibility. A study demonstrated that levofloxacin was generally more effective against Gram-positive bacteria compared to Gram-negative strains . However, the specific impact of this compound on bacterial activity remains underexplored.

Case Studies

- In Vitro Studies :

- In vitro assessments have shown that levofloxacin maintains potent antibacterial activity against a wide range of pathogens, including Streptococcus pneumoniae and Staphylococcus aureus. However, impurities like this compound could potentially reduce this efficacy by altering the drug's pharmacodynamics .

- Stability Studies :

Analytical Methods for Detection

The identification and quantification of this compound are critical for quality control in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) has emerged as a standard method for analyzing levofloxacin and its related substances.

Table 1: HPLC Method Parameters

| Parameter | Details |

|---|---|

| Column | Inertsil ODS-3V C18 |

| Mobile Phase | Buffer (Ammonium Acetate) & Methanol (70:30 v/v) |

| Flow Rate | 0.7 mL/min |

| Detection Wavelength | 340 nm |

| Run Time | 60 minutes |

| System Suitability | %RSD NMT 10% |

These parameters ensure that impurities are effectively separated from the main compound, allowing for accurate quantification and assessment of their potential biological impacts .

Implications for Pharmaceutical Quality

The presence of this compound in drug formulations raises concerns regarding therapeutic efficacy and safety. Regulatory guidelines emphasize the need for stringent quality control measures to monitor impurities in pharmaceuticals. As such, ongoing research into the biological activity of this impurity is essential to mitigate risks associated with its presence in marketed products.

Scientific Research Applications

Pharmaceutical Development

Levofloxacin Impurity 18, identified as 6-(2-aminoethylamino)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0^{2,7}]decane, is a byproduct formed during the synthesis of levofloxacin. Understanding its properties is crucial for developing high-purity formulations.

Impurity Profiling and Quality Control

Monitoring impurities like this compound is essential for ensuring the quality and safety of pharmaceutical products. Analytical methods such as High-Performance Liquid Chromatography (HPLC) have been developed to quantify this impurity in bulk samples and finished products.

| Parameter | Value |

|---|---|

| Detection Method | HPLC |

| Limit of Detection | Established through validation |

| Stability Conditions | Acidic and oxidative stress |

Studies have shown that levofloxacin is particularly susceptible to degradation under oxidative conditions, leading to the formation of various impurities, including this compound. This necessitates rigorous testing during drug development to ensure compliance with pharmacopeial standards .

Stability Studies

Stability studies are critical in assessing how impurities affect the shelf life and efficacy of levofloxacin formulations. Research indicates that levofloxacin undergoes significant degradation when exposed to light and certain solvents, resulting in inactive degradation products like levofloxacin N-oxide.

Forced Degradation Studies

Forced degradation studies simulate extreme conditions to evaluate the stability of levofloxacin and its impurities:

- Acidic Conditions: Significant degradation observed.

- Oxidative Stress: Major degradation pathways identified.

- Light Exposure: Increased formation of inactive metabolites.

These findings highlight the importance of protecting levofloxacin formulations from light exposure to maintain their stability .

Analytical Techniques for Impurity Analysis

Various analytical techniques are employed to analyze this compound and other related substances:

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method used for quantifying impurities in pharmaceutical preparations. The method has been validated for specificity, accuracy, and precision according to International Council for Harmonisation (ICH) guidelines.

| Method Validation Parameters | Results |

|---|---|

| Specificity | No interference from excipients |

| Accuracy | Recovery rates within acceptable limits |

| Precision | %RSD < 1% |

The developed HPLC methods allow for effective separation and quantification of levofloxacin and its impurities, including this compound .

Case Studies

Several studies illustrate the significance of monitoring this compound in drug formulations:

Case Study: Stability-Indicating Method Development

A study focused on developing a stability-indicating method for levofloxacin revealed that the presence of impurities significantly affects the drug's potency over time. The research utilized forced degradation techniques to establish a correlation between impurity levels and drug efficacy, emphasizing the need for stringent quality control measures in pharmaceutical manufacturing .

Case Study: Impact on Drug Formulation

Another case study examined how formulations containing high levels of this compound led to reduced antimicrobial activity in clinical settings. This underscores the critical need for ongoing research into impurity management during drug development processes .

Comparison with Similar Compounds

Comparison with Similar Levofloxacin Impurities

Structural and Analytical Comparisons

The table below summarizes key differences between Levofloxacin Impurity 18 and other well-characterized impurities:

Key Findings:

- Structural Differentiation : Impurity 18’s lower molecular weight compared to Levofloxacin suggests structural simplification, possibly through loss of a methyl or fluorine group. This contrasts with impurities like Levofloxacin n-oxide or N-Nitroso derivatives, which involve functional group additions .

Toxicological and Regulatory Considerations

- Levofloxacin n-oxide demonstrated dose-dependent genotoxicity in chromosomal aberration tests, necessitating limits below threshold of toxicological concern (TTC) .

- Impurity 18 lacks explicit toxicity data but is regulated under ICH Q3B guidelines, which enforce thresholds based on maximum daily dose (e.g., 0.15% for ≤2 g/day) .

Analytical Methodologies and Validation

HPLC Optimization for Impurity Separation

- Chiral Impurities : Box-Behnken design (BBD) optimized methods achieve resolution ≥2.8 between Levofloxacin and its R-enantiomer, with LOQ as low as 0.000073 mg/mL .

- Non-Chiral Impurities: For Impurity 18, general HPLC methods using C18 columns and mobile phases like acetonitrile/0.1M HCl (85:15) are employed, with retention times around 15 minutes .

Detection Limits and Quantification

Preparation Methods

Condensation of 2,3,4,5-Tetrafluorobenzoyl Chloride with Dimethylamino Acrylate

The primary synthetic route involves the condensation of 2,3,4,5-tetrafluorobenzoyl chloride with ethyl 3-(dimethylamino)acrylate under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the acrylate’s enolate attacks the benzoyl chloride’s carbonyl carbon. Patent CN105367585B outlines a protocol using dichloromethane as the solvent at , yielding a brown oil that is subsequently purified via ethanol recrystallization and column chromatography (methanol:dichloromethane, 1:1). This method achieves a 43% yield of the Z-isomer, confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Alternative Pathway via Knoevenagel Condensation

An alternative method employs Knoevenagel condensation between 2,3,4,5-tetrafluorobenzaldehyde and ethyl 3-(dimethylamino)propanoate in the presence of piperidine as a base. This one-pot reaction, conducted at in acetonitrile, forms the α,β-unsaturated ester through dehydration. The crude product is purified via silica gel chromatography (ethyl acetate:hexane, 1:3), yielding 31% of Impurity 18.

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Synthetic Methods

| Parameter | Condensation Method | Knoevenagel Method |

|---|---|---|

| Solvent | Dichloromethane | Acetonitrile |

| Temperature | ||

| Catalyst/Base | None | Piperidine |

| Reaction Time | 1.5 hours | 4 hours |

| Yield | 43% | 31% |

| Purity (HPLC) | 98.5% | 97.2% |

The condensation method offers higher yields and shorter reaction times, making it industrially preferable. However, the Knoevenagel approach avoids hazardous acyl chlorides, aligning with green chemistry principles.

Purification and Isolation Techniques

Column Chromatography

Impurity 18 is isolated using normal-phase silica gel chromatography with methanol:dichloromethane (1:1) as the eluent. This step removes unreacted starting materials and stereoisomers, achieving ≥98% purity.

Recrystallization

Ethanol-water recrystallization at further purifies the compound, reducing residual solvents to <0.1%. Patent CN102775424A emphasizes sequential hot filtration with 95% ethanol to eliminate particulate matter, critical for pharmaceutical-grade purity.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC with a Shim-Pack GIST C18 column (4.6 × 150 mm, 5 μm) and UV detection at 294 nm resolves Impurity 18 at a retention time of 8.2 minutes. System suitability tests confirm a tailing factor of 1.1 and theoretical plates >4000.

Spectroscopic Methods

-

FTIR : Peaks at (ester C=O) and (conjugated C=C) confirm the acrylate structure.

-

: Signals at (ethyl CH3), (N(CH3)2), and (vinyl H) validate the Z-configuration.

Industrial-Scale Production Challenges

Scaling up Impurity 18 synthesis necessitates addressing:

-

Exothermic Reactions : Precise temperature control (< ) during benzoyl chloride addition prevents side reactions.

-

Solvent Recovery : Dichloromethane is recycled via distillation, reducing environmental impact.

-

Regulatory Compliance : Residual solvents (ethanol, acetonitrile) must meet ICH Q3C guidelines, requiring stringent in-process controls.

Stability and Degradation Studies

Impurity 18 exhibits stability under nitrogen at , with <0.5% degradation over 24 months. Forced degradation studies (40°C/75% RH, 14 days) reveal hydrolysis of the ester group to the carboxylic acid, forming a new impurity detectable via HPLC.

As a reference standard, Impurity 18 enables quantification of levofloxacin impurities at ≤0.1% levels, per USP 41 guidelines. Its calibration curve (1–100 μg/mL) shows linearity () , essential for validating levofloxacin batches.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Levofloxacin Impurity 18 in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) is the primary method for impurity analysis. System suitability testing ensures precision (relative standard deviation ≤1.0%) and sensitivity (signal-to-noise ratio ≥10) using a mobile phase optimized for resolution. For quantification, calculate impurity percentages using peak response ratios relative to the levofloxacin reference standard, applying correction factors as specified in pharmacopeial guidelines . UV-Vis spectrophotometry is less preferred due to interference risks in complex matrices .

Q. How should researchers validate analytical methods for this compound to meet regulatory standards?

- Methodological Answer : Validation must include specificity, accuracy, linearity, and robustness. For example:

- Specificity : Demonstrate no interference from blank matrices or degradation products.

- Linearity : Test over a range of 0.1–150% of the target concentration, with R² ≥0.994.

- Accuracy : Recovery studies (spiked samples) should yield 98–102% recovery.

Refer to ICH Q2(R1) guidelines and replicate system suitability criteria (e.g., USP Levofloxacin RS) .

Q. What are the key physicochemical properties of this compound that influence its stability in drug formulations?

- Methodological Answer : Structural analogs like N-Nitroso Levofloxacin EP Impurity B (CAS 1152314-62-9) exhibit sensitivity to pH and temperature. Stability studies should include accelerated stress testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC monitoring. Note that nitroso compounds may degrade under acidic conditions, requiring buffered storage solutions .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthesis or removal of this compound during drug development?

- Methodological Answer : Central composite design (CCD) with 20 experimental runs is effective for multi-factor optimization. For example, in adsorption studies, factors like pH (3–9), adsorbent dose (0.1–2.0 g/L), and impurity concentration (10–100 mg/L) are modeled to predict removal efficiency. Nonlinear regression (e.g., quadratic models) identifies significant interactions, validated via ANOVA (p <0.05) .

Q. What strategies resolve contradictions in impurity toxicity data, such as conflicting genotoxicity reports for this compound?

- Methodological Answer : Address discrepancies using a tiered approach:

- In silico prediction : Apply QSAR models (e.g., DEREK, Toxtree) to assess structural alerts.

- In vitro assays : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays.

- Comparative analysis : Cross-reference results with analogs (e.g., levofloxacin N-oxide) and validate via LC-MS/MS to rule out interference from co-eluting impurities .

Q. How do researchers design experiments to trace the origin of this compound during active pharmaceutical ingredient (API) synthesis?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C or ¹⁵N) to track impurity formation pathways. For example:

- Stepwise reaction monitoring : Collect samples at intermediate stages (e.g., quinolone ring closure) for LC-HRMS analysis.

- Byproduct identification : Compare fragmentation patterns with synthetic reference standards .

Q. What advanced techniques enable structural elucidation of unknown impurities co-occurring with this compound?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) for unambiguous characterization. For trace-level impurities (<0.1%), employ preparative HPLC to isolate sufficient quantities (≥1 mg) for spectral analysis .

Methodological Frameworks for Rigorous Research

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) improve experimental design for impurity studies?

- Methodological Answer :

- Feasibility : Prioritize cost-effective methods (e.g., reusing validated HPLC columns).

- Novelty : Explore understudied areas like impurity photostability under UV irradiation.

- Ethical compliance : Ensure genotoxicity studies align with OECD/ICH guidelines .

Q. What statistical approaches are recommended for analyzing variability in impurity quantification across laboratories?

- Methodological Answer : Use interlaboratory studies (ILS) with Youden plots to distinguish systematic vs. random errors. Apply Grubbs’ test to identify outliers and calculate reproducibility standard deviations (e.g., Horwitz equation) .

Tables for Reference

Table 1 : Key Parameters for HPLC Analysis of this compound

| Parameter | Requirement | Reference |

|---|---|---|

| Column | C18, 5 µm, 250 mm × 4.6 mm | |

| Mobile Phase | Acetonitrile: phosphate buffer (pH 3) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV 294 nm | |

| Injection Volume | 20 µL |

Table 2 : CCD Factors for Adsorption Optimization of this compound

| Factor | Range | Reference |

|---|---|---|

| pH | 3–9 | |

| Adsorbent Dose | 0.1–2.0 g/L | |

| Initial Concentration | 10–100 mg/L |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.